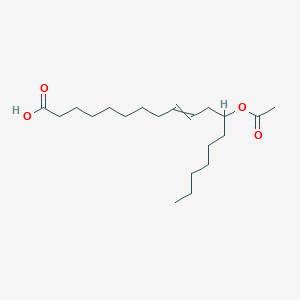
12-(Acetyloxy)octadec-9-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12-(Acetyloxy)octadec-9-enoic acid is a fatty acid derivative with a molecular formula of C20H36O4 It is characterized by the presence of an acetyloxy group at the 12th carbon and a double bond at the 9th position of the octadecenoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 12-(Acetyloxy)octadec-9-enoic acid can be achieved through several methods. One common approach involves the esterification of 12-hydroxyoctadec-9-enoic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to ensure complete esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale esterification reactors. The process can be optimized by controlling the temperature, pressure, and concentration of reactants. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to enhance the reaction rate and yield.
Análisis De Reacciones Químicas
Types of Reactions: 12-(Acetyloxy)octadec-9-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond at the 9th position can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester group.
Substitution: Nucleophiles like hydroxide ions (OH-) for substitution reactions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Hydroxy derivatives.
Aplicaciones Científicas De Investigación
12-(Acetyloxy)octadec-9-enoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in lipid metabolism and its effects on cell membranes.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 12-(Acetyloxy)octadec-9-enoic acid involves its interaction with cellular membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Oleic Acid: A monounsaturated fatty acid with a similar structure but lacking the acetyloxy group.
Elaidic Acid: The trans isomer of oleic acid, differing in the configuration of the double bond.
Ricinoleic Acid: Contains a hydroxyl group at the 12th position instead of an acetyloxy group.
Uniqueness: 12-(Acetyloxy)octadec-9-enoic acid is unique due to the presence of the acetyloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This functional group allows for specific interactions and reactions that are not possible with other similar compounds.
Propiedades
Número CAS |
138844-95-8 |
|---|---|
Fórmula molecular |
C20H36O4 |
Peso molecular |
340.5 g/mol |
Nombre IUPAC |
12-acetyloxyoctadec-9-enoic acid |
InChI |
InChI=1S/C20H36O4/c1-3-4-5-12-15-19(24-18(2)21)16-13-10-8-6-7-9-11-14-17-20(22)23/h10,13,19H,3-9,11-12,14-17H2,1-2H3,(H,22,23) |
Clave InChI |
OZNJPDLVWMTLKB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CC=CCCCCCCCC(=O)O)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Iodomethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14283669.png)
![2-Diazonio-1-[2-(octa-1,7-diyn-1-yl)phenyl]prop-1-en-1-olate](/img/structure/B14283671.png)
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-hexadecyl-5,6-dihydro-](/img/structure/B14283675.png)

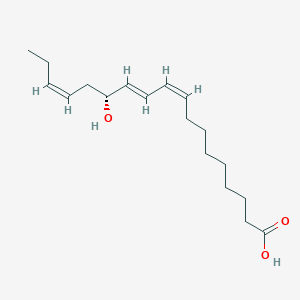
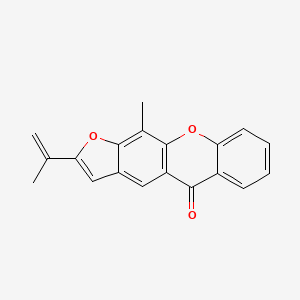

![[2,6,15,19-Tetraazaicosane-1,20-diyldi(4,1-phenylene)]dimethanesulfonic acid](/img/structure/B14283704.png)

![Aziridine, 2-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14283715.png)
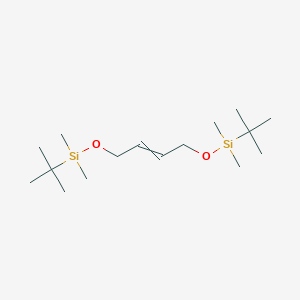
![1-[(4-Chlorophenoxy)methyl]pyrano[2,3-c][1]benzopyran-5(3H)-one](/img/structure/B14283718.png)
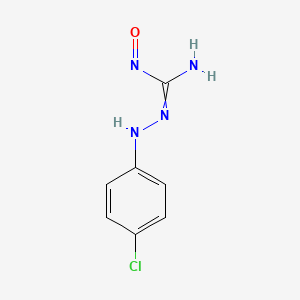
![Lithium, [4-(trimethylsilyl)-3-butynyl]-](/img/structure/B14283735.png)
